Product packaging for 1H-Isoxazolo[3,4-B]indole(Cat. No.:CAS No. 140469-00-7)

1H-Isoxazolo[3,4-B]indole

Cat. No.: B589115
CAS No.: 140469-00-7
M. Wt: 158.16
InChI Key: XTDJYLXGFQTYHC-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) and Indole (B1671886) Ring Systems in Chemical and Medicinal Sciences

The remarkable properties of 1H-Isoxazolo[3,4-B]indole can be attributed to the synergistic combination of its constituent rings: isoxazole and indole. Both of these individual heterocycles are cornerstones in medicinal chemistry, each contributing unique characteristics to the fused system. sigmaaldrich.com

The Isoxazole Ring:

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. rsc.org This arrangement imparts distinct electronic properties, making it a valuable component in drug design. nih.govajrconline.org Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including:

Antimicrobial nih.govajrconline.org

Anticancer nih.govamazonaws.com

Anti-inflammatory nih.govajrconline.org

Anticonvulsant ajrconline.orgnih.gov

The presence of the isoxazole moiety can enhance the physicochemical properties of a molecule, improving its potential as a therapeutic agent. nih.gov It is found in several marketed drugs, highlighting its clinical significance. nih.gov

The Indole Ring:

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous scaffold in nature and medicine. nih.gov It is a versatile pharmacophore, recognized as a privileged scaffold due to its ability to interact with various biological targets. nih.gov The indole nucleus is a core component of the essential amino acid tryptophan and is found in numerous natural products and synthetic drugs with a wide array of pharmacological effects, such as: bohrium.com

Anticancer nih.govopenmedicinalchemistryjournal.com

Antiviral nih.gov

Antihypertensive nih.gov

Antimicrobial openmedicinalchemistryjournal.com

The indole structure's unique electronic and steric features allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. nih.gov

Historical Context and Significance of Fused Isoxazoloindole Architectures

The fusion of isoxazole and indole rings creates a novel chemical entity with the potential for unique biological activities, distinct from its individual components. The development of synthetic methodologies to construct these fused architectures has been a significant area of research. Early synthetic routes often involved multi-step processes, but more recent advancements have focused on developing efficient, one-pot, and environmentally friendly procedures. rsc.orgmdpi.com

The significance of isoxazoloindole scaffolds lies in their potential to act as multi-target agents. For instance, the combination of the anticancer properties of both indole and isoxazole derivatives has spurred the synthesis and evaluation of isoxazoloindole hybrids as potential novel anticancer agents. nih.gov Research has demonstrated that these fused systems can exhibit potent cytotoxic activity against various cancer cell lines. amazonaws.comresearchgate.net Furthermore, derivatives of isoxazolo[3,4-b]pyridines, a related fused system, have shown promising antifungal activity. mug.edu.plmdpi.commdpi.com

Scope and Research Objectives for this compound

The primary research objective for this compound and its derivatives is to explore their full therapeutic potential. This involves a multidisciplinary approach encompassing:

Novel Synthetic Strategies: The development of efficient and regioselective synthetic methods to access a diverse library of this compound derivatives is crucial. rsc.orgmdpi.com This includes the exploration of green chemistry approaches to minimize environmental impact. rsc.org

Biological Evaluation: Comprehensive screening of these compounds against a wide range of biological targets is essential to identify novel therapeutic applications. This includes, but is not limited to, anticancer, antibacterial, antifungal, and antiviral assays. nih.govmdpi.comresearchgate.netptfarm.pl

Structure-Activity Relationship (SAR) Studies: A key objective is to understand how structural modifications to the this compound scaffold influence its biological activity. nih.gov This knowledge is vital for the rational design of more potent and selective drug candidates.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects is a critical step in their development as therapeutic agents. This can involve identifying specific protein targets or cellular pathways. nih.gov

The table below summarizes some of the research findings on the biological activities of various isoxazoloindole derivatives.

Compound ClassBiological ActivityReference
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesAnticancer researchgate.net
Substituted isoxazolo-cycloocta[b]indolesAntibacterial, Antitumor hilarispublisher.com
8-bromo-6-alkyl-1-aryl-6H-isoxazolo[4,3-e]indolesAntibacterial researchgate.net
Isoxazolo[3,4-b]pyridine-3(1H)-one derivativesAntifungal mdpi.commdpi.com
Indole-3-isoxazole-5-carboxamide derivativesAnticancer (Hepatocellular carcinoma) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B589115 1H-Isoxazolo[3,4-B]indole CAS No. 140469-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140469-00-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

3H-[1,2]oxazolo[3,4-b]indole

InChI

InChI=1S/C9H6N2O/c1-2-4-8-6(3-1)7-5-12-11-9(7)10-8/h1-5H,(H,10,11)

InChI Key

XTDJYLXGFQTYHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CONC3=N2

Synonyms

1H-Isoxazolo[3,4-b]indole(9CI)

Origin of Product

United States

Synthetic Methodologies for 1h Isoxazolo 3,4 B Indole and Its Derivatives

Classical Annulation Reactions for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring onto a pre-existing indole (B1671886) or a precursor destined to become an indole is a common and effective strategy. These methods often rely on fundamental reactions of heterocyclic chemistry, such as cycloadditions and condensations.

Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies

The intramolecular 1,3-dipolar cycloaddition of nitrile oxides (INOC) is a powerful tool for the synthesis of five-membered heterocycles, including the formation of fused isoxazole ring systems. This reaction typically involves the in situ generation of a nitrile oxide from a precursor, such as an aldoxime or a nitroalkane, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile, like an alkyne or alkene. researchgate.net This approach is particularly advantageous for creating complex polycyclic systems as it can form two rings in a single synthetic step with high regio- and stereochemical control. mdpi.com

In the context of 1H-Isoxazolo[3,4-b]indole synthesis, an INOC strategy would involve a nitrile oxide precursor attached to the C2 position of an indole, with an alkyne tethered to the indole nitrogen. The cycloaddition effectively stitches the isoxazole ring onto the indole core. This method can be challenging as conventional [3+2] cycloadditions often lead to 3,5-disubstituted isoxazoles due to steric and electronic effects. mdpi.com However, the constrained environment of an intramolecular reaction can direct the regioselectivity to form the desired, and often less accessible, 3,4-substituted isoxazole ring system characteristic of this compound. mdpi.com An efficient procedure for synthesizing bicyclic isoxazoles via INOC has been described, highlighting the utility of this method with high yields and simple operations. nih.gov

Table 1: Overview of Intramolecular Nitrile Oxide Cycloaddition (INOC)

Precursors Key Transformation Advantage Citation
Indole with N-propargyl and C2-aldoxime groups In situ nitrile oxide formation followed by intramolecular [3+2] cycloaddition Forms two fused rings simultaneously; controls regioselectivity for 3,4-substitution. mdpi.com
Nitroalkenes with tethered alkynes Generation of nitrile oxide from nitroalkane followed by cycloaddition Powerful tool for constructing complex, fused heterocyclic systems.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A classical and widely used method for constructing an isoxazole ring is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and hydroxylamine or one of its derivatives. nih.gov In the synthesis of isoxazoloindoles, this strategy involves reacting an appropriately substituted indole, which contains a β-dicarbonyl or a related reactive moiety at the 2- and 3-positions, with hydroxylamine hydrochloride. nih.govresearchgate.net

For instance, an indolo[2,3-b]cycloheptan-1-one can undergo a mixed Aldol condensation, and the resulting product can then be treated with hydroxylamine hydrochloride to furnish the fused isoxazolo[4,′3′:6,7]cyclohepta[b]indole system. researchgate.netresearchgate.net Similarly, reacting 1-oxo-1,2,3,4-tetrahydrocarbazole derivatives with hydroxylamine hydrochloride in pyridine (B92270) leads to the formation of isoxazolo[3,4-a]carbazoles. asianpubs.org The reaction conditions, particularly pH, can influence the regiochemical outcome, though the inherent structure of the indole precursor often directs the cyclization to the desired product. nih.gov This approach is also employed in the synthesis of pyrazolo-, isoxazolo-, and pyrimidocycloocta[b]indoles from hydroxymethylene-hexahydrocycloocta[b]indol-6-ones and hydroxylamine hydrochloride. hilarispublisher.com

Table 2: Examples of Isoxazole Formation via Hydroxylamine Condensation

Indole-based Precursor Reagent Product Citation
Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate Hydroxylamine hydrochloride Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate nih.gov
Substituted indolo[2,3-b]cycloheptan-1-one derivative Hydroxylamine hydrochloride Isoxazolo[4,′3′:6,7]cyclohepta[b]indole researchgate.net

Indole Ring Formation Strategies for Isoxazoloindoles

An alternative synthetic approach involves the construction of the indole ring onto a pre-formed isoxazole moiety. This is characteristic of several classical and modern named reactions used for indole synthesis.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered in 1883, is a cornerstone reaction in heterocyclic chemistry that produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org This reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.org Both Brønsted and Lewis acids can be used to catalyze the reaction. wikipedia.orgtestbook.com

To synthesize an this compound using this method, one would theoretically react a hydrazine-substituted isoxazole with a suitable ketone or aldehyde, or conversely, an arylhydrazine with a ketone- or aldehyde-functionalized isoxazole. A related approach involves using the Japp-Klingemann reaction, which starts with diazotized aniline (B41778) derivatives and a β-keto ester or ketone, to form arylhydrazones that subsequently cyclize under acidic conditions to afford the indole ring. researchgate.netresearchgate.net For example, cyclopentan-1′,2′-dione-1′-arylhydrazones, obtained via the Japp-Klingemann reaction, can be cyclized to form cyclopent[b]indoles, which can then be further elaborated to create the fused isoxazole ring. researchgate.net

Metal-Catalyzed Cyclization Reactions

Modern organic synthesis frequently employs transition-metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. Several metal-catalyzed methods have been developed for indole synthesis and can be adapted for the construction of the this compound core.

Gold-catalyzed cycloisomerization reactions are particularly effective for this purpose. For instance, a gold(I)-catalyzed intramolecular hydroarylation (SEAr type) of an isoxazole substituted at the C4-position with a propargyl group can lead directly to the fused isoxazolo[3,4-b]indole system. frontiersin.org Palladium catalysis is also widely used, with methods like the Buchwald modification of the Fischer indole synthesis involving the cross-coupling of aryl bromides and hydrazones. wikipedia.org Furthermore, copper-mediated intramolecular C-H/C-H cross-dehydrogenative coupling (CDC) of substrates like α-oxo ketene (B1206846) N,S-acetals provides a direct route to functionalized indoles.

Table 3: Metal-Catalyzed Reactions for Fused Indole Synthesis

Catalyst Reaction Type Substrate Type Product Citation
Gold(I) complexes Intramolecular SEAr / Cycloisomerization Isoxazole with C4-propargyl amine/ether Fused isoxazolo-pyrrolidines frontiersin.org
Palladium complexes Cross-coupling Aryl bromides and hydrazones N-arylhydrazones (indole precursors) wikipedia.org

Metal-Free Synthetic Routes

Driven by the principles of green chemistry, there is a growing emphasis on developing metal-free synthetic routes. nih.gov These methods avoid the cost, toxicity, and waste associated with transition metal catalysts. researchgate.net For the synthesis of isoxazoloindoles, several metal-free strategies are viable.

One prominent approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which can be performed under metal-free conditions, sometimes assisted by microwave irradiation or ultrasonication. nih.govrsc.org For instance, a scaffold containing both a β-carboline (an indole-related structure) and an isoxazole can be synthesized regioselectively via a metal-free 1,3-dipolar cycloaddition. rsc.org Another powerful metal-free method involves intramolecular cycloaddition of propargyl-substituted methyl azaarenes, which can be converted to nitrile oxides in situ using reagents like tert-butyl nitrite (B80452) (TBN), leading to isoxazole-fused tricyclic systems. mdpi.com Additionally, transition-metal-free reactions of 1-halo-8-lithiated naphthalenes with nitriles have been developed for the synthesis of benzo[cd]indoles, demonstrating the potential for metal-free C-C and C-N bond formation to build complex indole frameworks. uni-regensburg.de

Multi-Component Reactions (MCRs) in this compound Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like 1H-isoxazolo[3,4-b]indoles. These reactions, where three or more reactants combine in a single pot to form a final product that incorporates all or most of the starting materials, are prized for their atom economy, convergence, and operational simplicity.

A notable example involves the one-pot, three-component reaction of 4-amino-3-methyl-5-styrylisoxazoles, dimedone, and 2-chloroacetophenones. semanticscholar.org This method efficiently yields isoxazolyl dihydro-1H-indol-4(5H)-one derivatives in good to excellent yields. semanticscholar.org The reaction proceeds without a catalyst and utilizes an ionic liquid, [HMIm]BF4, as a recyclable and environmentally benign reaction medium. semanticscholar.org

Another strategy employs a three-component condensation reaction of indole with an o-hydroxy aldehyde and dimedone, catalyzed by ammonium (B1175870) chloride, to produce 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one. dergipark.org.tr L-proline in an aqueous solvent has also been used as a catalyst for a similar transformation. dergipark.org.tr Furthermore, a one-pot, three-component condensation has been utilized to synthesize polysubstituted 6′-(1H-indol-3-yl)-1′,7′-dihydrospiro[indoline-3,4′pyrazolo[3,4-b]pyridine]-2-one derivatives in an acetic acid/water mixture. dergipark.org.tr

Microwave-assisted three-component reactions have also been successfully applied. For instance, the synthesis of oxazolo[5,4-b]indoles has been achieved through a microwave-assisted, catalyst-free bicyclization reaction. dergipark.org.tr

Table 1: Examples of Multi-Component Reactions in the Synthesis of Isoxazole-Containing Indole Derivatives
ReactantsCatalyst/ConditionsProductReference
4-amino-3-methyl-5-styrylisoxazoles, dimedone, 2-chloroacetophenones[HMIm]BF4, room temperatureIsoxazolyl dihydro-1H-indol-4(5H)-ones semanticscholar.org
Indole, o-hydroxy aldehyde, dimedoneNH4Cl9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one dergipark.org.tr
Indole, o-hydroxy aldehyde, dimedoneL-proline, aqueous solvent9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one dergipark.org.tr
Indole-3-carbaldehyde, aniline derivatives, malononitrileTriethylamine, ethanolSubstituted indole derivatives dergipark.org.tr
2,5-disubstituted indole-3-carbaldehyde, isoniazid, naphthalen-2-ol/quinolin-8-ol/4-hydroxy-2H-chromen-2-oneEthanolIndole derivatives dergipark.org.tr

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 1H-isoxazolo[3,4-b]indoles to ensure the formation of the desired isomer.

A one-pot three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes has been reported using a deep eutectic solvent. nih.gov Similarly, a highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov The [2+3] cycloaddition reaction of nitrile oxides with certain olefins is also regioselective, leading to specific substituted isoxazole derivatives. nih.gov

In the context of fused systems, a mild, one-step synthetic method has been developed to access heterobiaryl pyrazolo[3,4-b]pyridines from indole-3-carboxaldehyde (B46971) derivatives and aminopyrazoles with excellent regioselectivity. acs.org This method proceeds via an indole ring opening. acs.org

Stereoselectivity is also a key consideration. For instance, the synthesis of spirocyclic isoxazolones has been achieved enantioselectively through a Conia-ene type reaction. acs.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of ionic liquids, such as 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF4), provides a green alternative to conventional organic solvents. semanticscholar.org This ionic liquid can be recovered and reused, making the process more sustainable. semanticscholar.org Another green approach is the use of aqueous solutions of gluconic acid as both a solvent and a catalyst for the three-component coupling reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride to form 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.orgresearchgate.net This medium is biodegradable, non-volatile, and can be recycled multiple times without significant loss of efficacy. acgpubs.orgresearchgate.net

Ultrasound irradiation has also been employed as a green technique for the synthesis of isoxazole derivatives. rsc.org This method often leads to shorter reaction times, milder conditions, and higher yields. nih.gov Microwave-assisted synthesis is another energy-efficient method that can accelerate reactions and improve yields, as seen in the preparation of isoxazolopyridines in water. mdpi.com

Table 2: Green Chemistry Approaches in Isoxazole Synthesis
Green ApproachReactantsConditionsProductReference
Ionic Liquid4-amino-3-methyl-5-styrylisoxazoles, dimedone, 2-chloroacetophenones[HMIm]BF4, room temperatureIsoxazolyl dihydro-1H-indol-4(5H)-ones semanticscholar.org
Aqueous Gluconic AcidAromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride50 wt% GAAS3,4-disubstituted isoxazol-5(4H)-ones acgpubs.orgresearchgate.net
Ultrasound IrradiationEthyl nitroacetate, aromatic aldehydeWater, DABCO, 80°CIsoxazole derivatives rsc.org
Microwave Irradiation-Catalyst-freeoxazolo[5,4-b]indoles dergipark.org.tr

Synthetic Modifications and Derivatization Strategies of the this compound Core

The ability to modify and derivatize the core structure of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents.

The nitrogen atom at the N1 position of the indole ring system is a common site for functionalization. The presence of the N-H proton allows for various substitution reactions. For instance, N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles have been synthesized and evaluated for their biological activities. nih.gov The substitution of a methyl group with an amino group at a specific position in some isoxazole derivatives has been shown to improve their biological activity. nih.gov

The nature and position of substituents on the starting materials can significantly influence the course and outcome of synthetic reactions. Electron-donating or electron-withdrawing groups can affect the reactivity of the substrates and the stability of intermediates, thereby influencing reaction rates and yields.

For example, in the synthesis of 4H,6H-isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one derivatives, a range of electron-donating groups on the phenyl ring of the starting material, such as methyl and methoxy (B1213986) groups, were well-tolerated, affording the corresponding products in good yields. mdpi.com Conversely, substrates with electron-withdrawing groups like fluorine, chlorine, and nitro groups also participated in the reaction, albeit with varying yields. mdpi.com This demonstrates that the electronic properties of the substituents play a role in the efficiency of the cyclization process.

Compound Names

Chemical Reactivity and Transformations of 1h Isoxazolo 3,4 B Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety

The indole nucleus is well-known for its high reactivity towards electrophiles, a characteristic that is generally retained in the 1H-Isoxazolo[3,4-b]indole system. nih.gov Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing the indole portion of the molecule.

The high electron density at the 3-position of the indole ring typically directs electrophilic attack to this site. nih.gov This regioselectivity is a cornerstone of indole chemistry. nih.gov In the context of fused systems like this compound, the reactivity of the indole part remains a key feature for introducing various substituents. While specific examples for the parent this compound are not extensively detailed in the provided results, the general principles of indole EAS are applicable. For instance, reactions such as nitration, halogenation, Friedel-Crafts acylation, and Mannich reactions are expected to proceed at the available positions of the indole ring, primarily at C-3 if unsubstituted. masterorganicchemistry.com

Nucleophilic Reactions on the Isoxazole (B147169) Ring

The isoxazole ring, in contrast to the indole moiety, is susceptible to nucleophilic attack due to the presence of the nitrogen and oxygen heteroatoms. This susceptibility can be further enhanced by the presence of electron-withdrawing groups on the isoxazole or the fused pyridine (B92270) ring in related isoxazolopyridine systems. nih.gov

Studies on related isoxazolo[4,3-b]pyridines have shown that the pyridine ring can be highly electrophilic, readily undergoing addition reactions with neutral C-nucleophiles like 1,3-dicarbonyl compounds and π-excessive (het)arenes. nih.gov These reactions often proceed under mild conditions, highlighting the electron-deficient nature of the fused heterocyclic system. nih.gov For instance, 6-nitroisoxazolo[4,3-b]pyridines react with various nucleophiles to form 1,4-addition products. nih.gov

While direct studies on nucleophilic attack on the isoxazole ring of this compound are limited in the provided results, the principles observed in analogous systems suggest that the isoxazole part of the molecule is a potential site for nucleophilic reactions, especially if activated by appropriate substituents.

Tautomerism and Isomerization Studies of this compound Derivatives

Tautomerism is an important consideration in heterocyclic chemistry, influencing the structure, reactivity, and biological activity of compounds. For isoxazole derivatives, various tautomeric forms can exist, including C-H, N-H, and O-H tautomers. nih.gov Theoretical studies on related isoxazolone derivatives have shown that the C-H tautomer is generally the most stable. nih.gov The relative energies of these tautomers can be influenced by substituents and the solvent polarity. nih.gov

Isomerization reactions are also a key aspect of isoxazole chemistry. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of isoxazole-4-carboxylic esters or oxazole-4-carboxylates, proceeding through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.net This highlights the potential for skeletal rearrangements within the isoxazole ring system under specific catalytic conditions.

Table 1: Tautomerism and Isomerization of Isoxazole Derivatives

Starting Material Reagents/Conditions Product(s) Reference
Edaravone and Isoxazolone derivatives DFT B3LYP/6-31++G(2d,2p) C-H, N-H, and O-H tautomers nih.gov
4-Acyl-5-methoxyisoxazoles FeCl₂·4H₂O, dioxane, 105 °C Isoxazole-4-carboxylic esters researchgate.net
4-Formyl-5-methoxyisoxazoles FeCl₂·4H₂O, dioxane, 105 °C Methyl oxazole-4-carboxylates researchgate.net
4-Acyl-5-methoxyisoxazoles MeCN, 50 °C 2-Acyl-2-(methoxycarbonyl)-2H-azirines researchgate.net

Ring-Opening and Rearrangement Reactions

The isoxazole ring is known to undergo ring-opening reactions under various conditions, providing a versatile route to other heterocyclic systems or functionalized open-chain compounds. acs.org For example, rhodium carbenoid induced ring expansion of isoxazoles can lead to the formation of highly functionalized pyridines. acs.org This process involves the formal insertion of a rhodium vinylcarbenoid across the N-O bond of the isoxazole, followed by rearrangement. acs.org

Another example is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridines, which can lead to the formation of 1,2,3-triazole derivatives. beilstein-journals.org This type of rearrangement involves intramolecular recyclization accompanied by the opening of the isoxazole ring. beilstein-journals.org

Furthermore, the ring-opening of isoxazoles can be a key step in the synthesis of other heterocyclic systems like pyrazoles. mdpi.com For instance, the regioselective synthesis of aminopyrazoles can be achieved from isoxazoles via a ring-opening reaction to form a ketonitrile intermediate, which then reacts with hydrazine (B178648) derivatives. mdpi.com

Table 2: Ring-Opening and Rearrangement Reactions of Isoxazole Derivatives

Starting Material Reagents/Conditions Product(s) Reference
Isoxazoles Rhodium vinylcarbenoids, heat Highly functionalized pyridines acs.org
Isoxazolo[4,5-b]pyridines Base 1,2,3-Triazole derivatives beilstein-journals.org
Isoxazoles Hydrazine derivatives Aminopyrazoles mdpi.com
Spiro(nitrocyclopropane)oxindoles PPh₃, azodicarboxylates Polyfunctionalized pyrazolo[3,4-b]indoles researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound scaffold can target either the indole or the isoxazole moiety, depending on the reagents and reaction conditions. The indole ring is generally susceptible to oxidation, and various oxidizing agents can be used to modify this part of the molecule. rsc.org

Conversely, reduction of the isoxazole ring is a known transformation. For example, catalytic hydrogenation can lead to the cleavage of the N-O bond, resulting in the formation of an aminoketone or related structures. This reductive ring opening is a useful synthetic strategy for accessing different functional groups.

While specific studies on the oxidation and reduction of the parent this compound are not extensively covered in the provided search results, the general reactivity patterns of the individual heterocyclic components provide a strong indication of the expected transformations. For instance, the reduction of related tetrahydro-pyrido[3,4-b]indole systems has been documented. google.com

Advanced Spectroscopic and Structural Elucidation of 1h Isoxazolo 3,4 B Indole

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the molecular formula. For 1H-Isoxazolo[3,4-B]indole, the molecular formula is C₉H₆N₂O.

Table 1: Molecular Formula Data for this compound

ParameterValueSource
Molecular FormulaC₉H₆N₂OPubChem nih.gov
Calculated Exact Mass158.04801 DaPubChem nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the structure.

¹H-NMR and ¹³C-NMR Data Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the first detailed look at the molecular structure.

¹H-NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic character (via chemical shift, δ), the number of neighboring protons (via spin-spin splitting or multiplicity), and the geometric relationship between coupled protons (via coupling constants, J). For this compound, one would expect to see signals corresponding to the indole (B1671886) N-H proton, typically as a broad singlet at a downfield chemical shift (>10 ppm), and a set of signals in the aromatic region (7-9 ppm) for the five protons on the fused benzene (B151609) and isoxazole (B147169) rings. clockss.org The splitting patterns and coupling constants of these aromatic protons are critical for determining their precise positions on the ring system.

¹³C-NMR: The carbon NMR spectrum shows the number of unique carbon environments. The chemical shifts of the nine carbons in this compound would confirm the presence of the fused aromatic and heterocyclic rings. Quaternary carbons (those without attached protons), such as the carbons at the fusion points of the rings (C3a, C8a, C8b) and the carbon at position 3, are readily identified. nih.gov

While specific experimental data for the parent this compound is not available, analysis of related substituted isoxazolo[5,4-b]quinolines and other indole-isoxazole hybrids provides expected chemical shift ranges. nih.govnih.gov

Table 2: Expected ¹H and ¹³C NMR Data Ranges for the this compound Scaffold

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹H (N-H)> 10.0Broad SingletExchangeable proton, characteristic of indole N-H. clockss.org
¹H (Aromatic)7.0 - 9.0Multiplets, DoubletsComplex signals corresponding to protons on the benzene and isoxazole rings.
¹³C (Aromatic/Heteroaromatic)100 - 165SingletsIncludes signals for both protonated and quaternary carbons within the fused ring system. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It is used to identify adjacent protons, allowing for the tracing of proton networks through the molecule's backbone. For this compound, COSY would definitively connect the protons on the benzene ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds. It is crucial for connecting molecular fragments and identifying quaternary carbons. For instance, the indole N-H proton would show an HMBC correlation to carbons C8b and C3a, helping to piece together the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a planar molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on adjacent rings.

The combined use of these 2D techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the connectivity of the isoxazolo[3,4-b]indole core. nih.gov

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) gives information about the structure and dynamics of molecules in the solid phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize them as each form will produce a unique spectrum due to differences in the local molecular environment and intermolecular packing. Although no specific ssNMR studies on this compound have been reported, the technique remains a powerful, non-destructive tool for characterizing the solid forms of heterocyclic compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light (Raman) corresponds to the stretching and bending of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Stretch3300 - 3500Characteristic of the indole N-H group. A sharp peak suggests a free N-H, while a broad peak indicates hydrogen bonding. hilarispublisher.com
C-H Stretch (Aromatic)3000 - 3100Confirms the presence of the aromatic system.
C=N Stretch1600 - 1650From the isoxazole ring. hilarispublisher.com
C=C Stretch (Aromatic)1450 - 1600Multiple bands confirming the benzene and heterocyclic rings.
C-O Stretch1000 - 1300Associated with the C-O bond within the isoxazole ring.

These spectral fingerprints provide rapid confirmation that the core functional groups of the target molecule have been successfully assembled.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence for a molecule. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional coordinates of every atom, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would:

Confirm Connectivity: Provide ultimate proof of the fused ring system, validating the assignments made by NMR.

Detail Molecular Geometry: Reveal the planarity of the heterocyclic system. While the molecule is expected to be largely planar, slight deviations or puckering can be precisely measured.

Analyze Intermolecular Interactions: Show how molecules pack together in the crystal lattice, revealing any hydrogen bonding (e.g., involving the indole N-H) or π-π stacking interactions between the aromatic rings.

While crystal structures for complex derivatives like 3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one have been reported, demonstrating the planarity of the core isoxazolo-fused ring system, data for the parent compound is not currently available. iucr.org The determination of a crystal structure for this compound would be the final, unequivocal step in its complete structural elucidation.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light, providing unique information about the three-dimensional arrangement of atoms and chromophores within the molecule. For chiral derivatives of the this compound scaffold, CD and ORD spectroscopy would be critical in determining the absolute configuration of stereogenic centers and understanding the conformational preferences of these fused heterocyclic systems.

While specific experimental CD and ORD data for chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of chiroptical spectroscopy and data from structurally related compounds, particularly indole alkaloids, provide a strong basis for predicting and interpreting their spectral features.

The chiroptical properties of a chiral this compound derivative would be dominated by the electronic transitions of its constituent chromophores: the indole nucleus and the isoxazole ring. The indole moiety is a well-characterized chromophore that gives rise to distinct electronic transitions, primarily the ¹Lb, ¹La, and ¹Bb bands. rsc.orgcolumbia.edu The position and sign of the corresponding Cotton effects in a CD spectrum are exquisitely sensitive to the chiral environment.

In a fused system like this compound, the electronic properties of the indole and isoxazole rings are coupled, creating a new, extended chromophore. The introduction of a chiral center, for instance, by substitution on the indole nitrogen or at a position on the isoxazole ring, would induce helicity or a chiral perturbation in this chromophoric system. This would result in a unique CD spectrum, characteristic of the absolute configuration of the stereocenter(s).

Studies on complex indole alkaloids, such as those of the vincane (B1237495) and tacamonine (B1242925) types, have demonstrated that the sign and magnitude of Cotton effects can be correlated with the stereochemistry at specific positions. rsc.orgnih.gov For example, in vincane derivatives, the CD bands at the longest wavelengths (corresponding to the ¹Lb and ¹La transitions) are primarily influenced by the chirality of the C and E rings of the alkaloid structure. rsc.org Similarly, for chiral derivatives of this compound, one would expect that the stereochemistry of substituents would dictate the sign of the Cotton effects associated with the indole chromophore.

Detailed Research Findings and Data Interpretation

The interpretation of CD and ORD spectra for novel chiral compounds often relies on a combination of empirical rules and modern computational methods. The development of density functional theory (DFT) has revolutionized the determination of absolute configurations from chiroptical data. researchgate.net For a new chiral derivative of this compound, the typical workflow would involve:

Synthesis and Separation : Synthesis of a racemic mixture of the derivative followed by separation into pure enantiomers, often using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Experimental Measurement : Recording the CD and ORD spectra for each enantiomer. The spectra of enantiomers will be mirror images of each other.

Computational Modeling : Generating realistic 3D conformations for one of the enantiomers and calculating the theoretical CD and ORD spectra for these conformations using time-dependent DFT (TD-DFT).

Comparison and Assignment : The calculated spectrum is then compared with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.net

Vibrational Circular Dichroism (VCD) offers a powerful complementary technique. VCD measures the differential absorption of left and right circularly polarized infrared radiation, probing the vibrational transitions within the molecule. unapiquitos.edu.penih.gov It is particularly useful for molecules with multiple chiral centers or high conformational flexibility, as it provides a larger number of spectrally resolved bands compared to electronic CD. researchgate.net The absolute configuration of complex indoline (B122111) alkaloids has been successfully determined using VCD, where the experimental spectrum showed excellent agreement with the DFT-predicted spectrum for the correct enantiomer. unapiquitos.edu.penih.gov

Illustrative Data Tables

Although specific experimental data for chiral this compound derivatives are not available, the following tables illustrate the kind of data that would be generated and analyzed in such a study, based on findings for related chiral heterocyclic systems.

Table 1: Hypothetical Chiroptical Data for Enantiomers of a Chiral this compound Derivative

Property(+)-Enantiomer(-)-Enantiomer
Optical Rotation
Specific Rotation [α]D+X° (c 1.0, CHCl₃)-X° (c 1.0, CHCl₃)
Circular Dichroism
Cotton Effect 1 (λ, nm)PositiveNegative
Δε₁ (L·mol⁻¹·cm⁻¹)+Y-Y
Cotton Effect 2 (λ, nm)NegativePositive
Δε₂ (L·mol⁻¹·cm⁻¹)-Z+Z

This table represents a typical presentation of chiroptical data, where enantiomers exhibit equal but opposite optical rotation and mirror-image CD spectra.

Table 2: Key Electronic Transitions of the Indole Chromophore and Their Typical CD Response

TransitionWavelength Region (nm)DescriptionTypical Influence on CD Spectrum
¹Lb~280-300Weak, structuredHighly sensitive to chiral environment; sign often used for empirical correlations. rsc.org
¹La~250-270Moderately strongSensitive to substitution and conformation; contributes significantly to the overall CD curve. rsc.org
¹Bb~210-230Very strongOften involved in exciton (B1674681) coupling in bis-indole systems, leading to intense bisignate signals. columbia.edu

This table summarizes the electronic transitions of the indole chromophore, which would be the primary contributors to the CD spectrum of an isoxazolo[3,4-b]indole derivative.

Computational and Theoretical Investigations of 1h Isoxazolo 3,4 B Indole

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.nettandfonline.com In the context of 1H-Isoxazolo[3,4-B]indole derivatives, a lower HOMO-LUMO gap would imply higher chemical reactivity and potentially greater biological activity. chemrxiv.org DFT calculations are routinely used to compute these orbital energies and predict the sites of reaction within the molecule. mdpi.com For instance, in related isoxazole (B147169) derivatives, the distribution of HOMO and LUMO lobes across the molecule has been found to be favorable for binding to protein targets. chemrxiv.org

Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference Finding
Pyrazole (B372694) Derivatives-7.67 to -5.60-4.25 to -1.80VariableHOMO and LUMO values for pyrazole derivatives fall within this range. tandfonline.com
Resveratrol-4 (Keap1 Inhibitor)--4.245This modified phytochemical derivative was identified as a desirable candidate based on its favorable energy gap. chemrxiv.org
N-propargylquinazolin-4(3H)-one-8.77-0.997.78Used in a 1,3-dipolar cycloaddition reaction, its FMO energies help classify the reaction mechanism. mdpi.com
Arylnitriloxide-8.82-3.685.14The energy difference between its HOMO and the LUMO of its reaction partner dictates the reaction pathway. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP is color-coded to indicate different regions of charge:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These sites often correspond to lone pairs on heteroatoms like oxygen and nitrogen. acu.edu.in

Blue: Regions of positive potential, indicating electron-poor areas that are attractive to nucleophiles. acu.edu.in

Green: Regions of neutral or near-zero potential. acu.edu.in

For this compound, an MEP map would reveal the nucleophilic character of the nitrogen and oxygen atoms of the isoxazole ring and the indole (B1671886) nitrogen, as well as the electrophilic character of the hydrogen atoms attached to them. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. acu.edu.in

HOMO-LUMO Orbital Analysis and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of a ligand's behavior within a biological environment, such as the binding pocket of a protein. plos.orgnih.gov This technique is essential for understanding the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the specific interactions that govern molecular recognition. frontiersin.orgnih.govmdpi.com

For a derivative of this compound, an MD simulation would typically involve placing the ligand into the active site of a target protein in a simulated aqueous environment. researchgate.net Over the course of the simulation (nanoseconds to microseconds), key metrics are analyzed:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the complex has reached equilibrium. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein residues, which are crucial for binding affinity and specificity. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the complex, providing a prediction of the ligand's binding affinity. mdpi.comtandfonline.com

Studies on structurally similar isoxazole agonists with the Farnesoid X Receptor (FXR) have used MD simulations to reveal that hydrophobic interactions and the formation of stable hydrogen bonds and salt bridges are significant for protein-ligand binding and agonistic activity. nih.govmdpi.com Such simulations can identify the key amino acid residues responsible for anchoring the ligand in the binding pocket. plos.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

QSAR and QSRR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or a physicochemical property like chromatographic retention (QSRR). mdpi.com These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of molecules with improved properties. nih.gov

The foundation of any QSAR/QSRR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. Thousands of descriptors can be calculated, falling into several categories:

Topological (2D): Describe the connectivity of atoms (e.g., molecular connectivity indices). researchgate.net

Geometrical (3D): Depend on the 3D coordinates of the atoms (e.g., molecular surface area).

Electronic: Relate to the electronic structure (e.g., HOMO/LUMO energies, partial charges). researchgate.net

Physicochemical: Include properties like logP (lipophilicity) and molar refractivity.

For isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, studies have successfully employed descriptors such as WHIM (Weighted Holistic Invariant Molecular) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), which encode 3D structural information. mdpi.comnih.gov The selection of the most relevant descriptors is a critical step, often performed using statistical methods like Genetic Algorithms (GA) or Differential Evolution (DE) to choose a subset of descriptors that best correlates with the property of interest while avoiding overfitting. mdpi.comnih.gov

Once a set of relevant descriptors is selected, a mathematical model is constructed to link them to the observed activity or property. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. mdpi.com

Partial Least Squares (PLS): A regression method suitable for when the number of descriptors is large and they are correlated with each other. mdpi.com

These models are rigorously validated to ensure their predictive power. mdpi.com For a series of antifungal isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, QSRR models have been developed to predict their affinity to phospholipids (B1166683) using Immobilized Artificial Membrane (IAM) chromatography. mdpi.comnih.govnih.gov Similarly, QSAR models have been built to predict the affinity of these compounds to Human Serum Albumin (HSA). mdpi.com The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set. mdpi.commdpi.com

Table 2: Example of a QSRR Model for Isoxazolone Derivatives

Model TypeProperty ModeledModeling TechniqueR² (Training Set)Q² (Test Set)Key Finding
QSRRAffinity to Phospholipids (CHI_IAM)DE-PLS0.9920.933The model showed strong performance in predicting phospholipid affinity for isoxazolone derivatives. mdpi.com
QSRRAffinity to Human Serum Albumin (logk_HSA)MLR> 0.6> 0.5The developed model was deemed useful for predicting HSA affinity, meeting established validation criteria. mdpi.com
3D-QSAR (CoMSIA)FXR Agonist Activity (pEC50)CoMSIA0.9690.866 (r²_pred)The model demonstrated strong predictive ability for the agonistic activity of isoxazole derivatives on the Farnesoid X Receptor. nih.govmdpi.com

Descriptor Generation and Selection

Tautomeric Equilibria and Energy Calculations

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental consideration for heterocyclic systems containing acidic and basic centers. For N-heterocyclic compounds, prototropic tautomerism, involving the migration of a proton, is particularly common and can significantly influence the molecule's chemical reactivity and biological activity.

While specific energy calculations for the tautomers of this compound are not extensively documented in the literature, computational studies on closely related fused isoxazole systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones and pyrazolo[3,4-b]pyridines, provide a valuable framework for understanding the potential tautomeric forms.

Theoretical investigations into related structures like (2-nitrophenyl)-isoxazoles have employed Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) basis set to compute the relative free energies of different tautomers, thereby predicting the most stable form. nih.gov For pyrazolo[3,4-b]pyridines, AM1 calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by nearly 9 kcal/mol (37.03 kJ/mol). nih.gov Similarly, studies on isoxazolo[3,4-b]quinolin-3(1H)-ones have utilized DFT (B3LYP/6-31+G*) and solvation models to evaluate the electronic structure and stability of three potential tautomers: the N1-oxo, N9-oxo, and 3-hydroxy forms. mdpi-res.com These studies consistently demonstrate that one tautomer is energetically favored, which in turn dictates the molecule's reactivity, as seen in alkylation reactions that occur preferentially on the most stable tautomer. mdpi-res.com

For this compound, at least two tautomeric forms can be envisaged, arising from the migration of the proton between the nitrogen atoms of the indole and isoxazole rings. Based on the computational results for analogous systems, it is highly probable that the 1H-tautomer, as named, represents the most stable form in the tautomeric equilibrium. However, definitive energy calculations would be required to confirm this hypothesis and quantify the energy differences between the potential tautomers.

In Silico Physicochemical and Binding Prediction

In silico tools are invaluable for the early-stage prediction of a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before resource-intensive synthesis and testing.

Lipophilicity and Phospholipid Affinity Assessment

Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter that affects a molecule's solubility, permeability across biological membranes, and binding to various biological targets. mdpi.com It can be determined experimentally through methods like reversed-phase high-performance liquid chromatography (RP-HPLC) or estimated using computational algorithms. mdpi.comresearchgate.net

For this compound, a computationally predicted lipophilicity value is available.

Predicted Physicochemical Properties of this compound
Compound NameParameterPredicted ValueSource
This compoundXLogP32.2PubChem nih.gov

While experimental data for the parent compound is scarce, extensive studies on a series of antifungal isoxazolo[3,4-b]pyridin-3(1H)-one derivatives provide insight into the lipophilicity of this class of compounds. mdpi.comnih.gov For these analogues, lipophilicity has been evaluated using both chromatographic methods (logkw) and various computational models (e.g., AlogP, ClogP, MlogP). mdpi.com These studies reveal that while computational methods are useful, significant discrepancies can exist between different algorithms and between calculated and experimental values. mdpi.com

A more biologically relevant measure is a compound's affinity for phospholipids, which can be assessed using immobilized artificial membrane (IAM) chromatography. mdpi.comnih.gov This technique measures the interaction between a compound and a monolayer of phosphatidylcholine, mimicking a biological membrane. semanticscholar.org Studies on isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have determined their phospholipid affinity, expressed as the chromatographic hydrophobicity index (CHIIAM). mdpi.comnih.gov The results showed that these derivatives generally have a low affinity for phospholipids. mdpi.com It was also found that lipophilicity alone does not fully account for phospholipid affinity, indicating that other factors, such as specific polar interactions, play a significant role. mdpi.com

Human Serum Protein Binding Prediction

The binding of drugs to plasma proteins, particularly human serum albumin (HSA), is a key determinant of their pharmacokinetic profile. mdpi.com Only the unbound fraction of a drug is free to distribute into tissues and interact with its target, making protein binding a critical parameter to assess. semanticscholar.org

In silico predictions and biomimetic chromatography are two common approaches to estimate HSA binding. mdpi.com For a series of isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, HSA binding affinity has been investigated experimentally using specialized HSA-HPLC columns and computationally with software like PreADMET. mdpi.com The experimental results are expressed as logkHSA, a measure of retention on the HSA column. mdpi.com

The research on these analogues demonstrated a correlation between the computationally predicted plasma protein binding and the experimentally determined affinities. mdpi.com Quantitative structure–retention relationship (QSRR) models were developed, linking HSA affinity to lipophilicity (logkw), phospholipophilicity (CHIIAM), and other molecular descriptors. mdpi.com These models indicate that lipophilic character is a major driver of HSA binding, with highly lipophilic compounds generally showing stronger affinity to HSA. mdpi.com For instance, quinoline-based derivatives with high lipophilicity (logkw > 3.0) displayed the highest affinity for HSA within the studied series. mdpi.com Conversely, more polar, pyridine-based analogues showed weaker HSA binding. mdpi.com These findings provide a useful model for predicting the HSA binding behavior of related compounds like this compound.

Structure Activity Relationship Sar and Molecular Interactions of 1h Isoxazolo 3,4 B Indole Derivatives in Biological Systems

Design Principles for Targeting Specific Biological Pathways

The design of 1H-isoxazolo[3,4-b]indole derivatives for specific biological targets is guided by established medicinal chemistry principles. The indole (B1671886) nucleus itself is a common feature in many biologically active compounds and approved drugs, offering a versatile template for modification. ijpsr.comresearchgate.netchula.ac.th The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, also contributes to the diverse biological profile of these compounds. researchgate.netrsc.org

Key design strategies often involve:

Bioisosteric Replacement: In the development of p38 MAP kinase inhibitors, the isoxazole ring has been successfully used as a bioisostere for the imidazole (B134444) ring found in earlier inhibitors like SB-203580. nih.gov This substitution aims to retain or improve biological activity while potentially altering physicochemical properties like metabolic stability or toxicity. nih.gov

Substitution Pattern Modification: The biological activity of isoxazoloindole derivatives is highly dependent on the nature and position of substituents on both the indole and isoxazole rings. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, an electron-withdrawing group at the C5-position of the indole ring and the length of an alkyl chain at the C3-position are critical for binding affinity and cooperativity. nih.govacs.org

Hybrid Molecule Design: Combining the isoxazoloindole core with other pharmacophores is a common strategy to create hybrid molecules with dual or enhanced activity. For example, linking the isoxazole moiety to an indole-3-carboxamide has been explored for developing novel anticancer agents. nih.gov

The indole scaffold provides a high-affinity binding motif for multiple receptors, making it a valuable starting point for the development of new derivatives targeting a variety of biological pathways. ijpsr.com

In Vitro Enzyme Inhibition Studies

The this compound core and its derivatives have been extensively evaluated for their ability to inhibit various enzymes implicated in disease pathogenesis.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are crucial mediators of the inflammatory response, making them attractive targets for anti-inflammatory drug development. nih.gov Isoxazole-containing compounds have been investigated as p38 MAP kinase inhibitors. nih.govacs.org SAR studies on N-alkylated isoxazolones have demonstrated their potential as p38 MAP kinase inhibitors. acs.org For example, a series of 3,4- and 4,5-disubstituted, as well as 3,4,5-trisubstituted isoxazole derivatives were synthesized as bioisosteric replacements for imidazole-based inhibitors. nih.gov One particular compound, 4a , showed a promising profile with a twofold decrease in IC50 toward isolated p38 MAP kinase and enhanced suppression of cytokine release. nih.gov

SIRT1: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, plays a complex role in cellular processes and has been implicated in cancer. researchgate.netnih.gov Inhibition of SIRT1 is being explored as a potential anti-cancer strategy. researchgate.net Indole-isoxazolone hybrids have been synthesized and evaluated for their SIRT1 inhibitory activity. researchgate.netnih.gov Two compounds, (E)-4-((5-fluoro-1-methyl-2-((4-(trifluoromethyl) benzyloxy)methyl)-1H-indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one and (E)-4-((5-fluoro-1-methyl-2-((4-(trifluoromethyl)benzyloxy)methyl)-1H- indol-3-yl)methylene)-3-(trifluoromethyl)isoxazol-5(4H)-one , were identified as potent SIRT1 inhibitors with IC50 values of 35.25 µM and 37.36 µM, respectively. ijpsr.info Studies have shown that indole derivatives can effectively target and inhibit sirtuins, particularly SIRT1. researchgate.net

Table 1: SIRT1 Inhibition by Isoxazolo[3,4-b]indole Derivatives

CompoundIC50 (µM)Reference
(E)-4-((5-fluoro-1-methyl-2-((4-(trifluoromethyl) benzyloxy)methyl)-1H-indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one35.25 ijpsr.info
(E)-4-((5-fluoro-1-methyl-2-((4-(trifluoromethyl)benzyloxy)methyl)-1H- indol-3-yl)methylene)-3-(trifluoromethyl)isoxazol-5(4H)-one37.36 ijpsr.info

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. researchgate.net Various indole-isoxazole hybrids have been synthesized and screened for their anticholinesterase activity. researchgate.netnih.gov In one study, a series of indole-isoxazole carbohydrazides were designed, and compound 5d emerged as the most potent AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM, showing high selectivity over BuChE. researchgate.netnih.gov Kinetic studies revealed a competitive inhibition pattern for this compound. nih.gov Another study reported that N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide was the most effective anti-cholinesterase agent among the synthesized compounds. researchgate.net Harmine (B1663883), a related β-carboline alkaloid, and its isoxazoline (B3343090) derivatives have also demonstrated AChE inhibitory activity, with harmine itself showing an IC50 of 10.4 ± 0.4 µM. tandfonline.com

Table 2: Cholinesterase Inhibition by Isoxazolo[3,4-b]indole and Related Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 5d (indole-isoxazole carbohydrazide)AChE29.46 ± 0.31 researchgate.netnih.gov
HarmineAChE10.4 ± 0.4 tandfonline.com
Harmine derivative 3a (with phenyl system)AChE11.3 ± 0.7 tandfonline.com

Derivatives of isoxazolo[3,4-b]indole have shown inhibitory activity against other enzyme systems as well. For example, some isoxazole derivatives have been reported to inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways. tandfonline.com Additionally, the broader class of isoxazoles has been found to inhibit enzymes like protein kinase C and protein-tyrosine phosphatase 1B. researchgate.net

Cholinesterase Inhibition

Receptor Binding and Modulation Studies (e.g., CB1 Receptor Allosteric Modulation)

The cannabinoid receptor 1 (CB1), a G-protein-coupled receptor (GPCR), is a significant drug target. nih.gov Allosteric modulators of the CB1 receptor offer a promising therapeutic approach with the potential for greater selectivity and fewer side effects compared to orthosteric ligands. nih.govnih.gov

Indole-2-carboxamides, a class of compounds structurally related to the this compound core, have been extensively studied as CB1 allosteric modulators. nih.govacs.orgnih.gov The prototypical modulator in this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.govresearchgate.net

Ligand binding assays are crucial for characterizing these allosteric modulators. acs.orgnih.gov These assays typically measure the equilibrium dissociation constant (KB) of the allosteric modulator for its binding site and the cooperativity factor (α), which quantifies the modulator's effect on the binding of an orthosteric ligand. nih.govresearchgate.net

Structure-activity relationship studies have revealed key structural features for potent CB1 allosteric modulation within the indole-2-carboxamide series:

A critical alkyl chain length at the C3-position of the indole ring. nih.govacs.org

An electron-withdrawing group at the C5-position. nih.govacs.org

The length of the linker between the amide and a terminal phenyl ring. nih.govacs.org

The nature of the amino substituent on the terminal phenyl ring. nih.govacs.org

Optimization of these features has led to the identification of highly potent modulators. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) exhibited a KB of 259.3 nM and a remarkably high binding cooperativity (α) of 24.5. nih.govacs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) , showed a KB of 89.1 nM, one of the lowest reported for a CB1 allosteric modulator. nih.gov These studies demonstrate that while these compounds are positive allosteric modulators of agonist binding, they can act as antagonists of agonist-induced G-protein coupling, showcasing the complexity of their pharmacological profiles. nih.gov

Table 3: Binding Parameters of Indole-2-carboxamide Derivatives as CB1 Allosteric Modulators

CompoundKB (nM)α valueReference
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d)259.324.5 nih.govacs.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)89.1N/A nih.gov
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j)167.316.55 nih.gov

Allosteric vs. Orthosteric Binding Mechanisms

The interaction of ligands with receptors can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site, which is topographically distinct. nih.gov Allosteric modulators offer a more nuanced approach to regulating receptor function compared to traditional orthosteric ligands, as they can fine-tune the physiological response to the endogenous agonist. frontiersin.orgresearchgate.net This can lead to greater specificity and a better safety profile. researchgate.net

While the specific binding mechanisms for this compound derivatives are not extensively detailed in the reviewed literature, the broader class of indole derivatives has been studied for allosteric modulation, particularly at G-protein coupled receptors (GPCRs) like the cannabinoid type 1 (CB1) receptor. nih.govacs.orgnih.gov For instance, a series of indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. acs.org Structure-activity relationship (SAR) studies on these compounds revealed that specific structural features are critical for their allosteric effects. These include the presence of a linear alkyl group at the C3 position of the indole ring, an electron-withdrawing group at the C5 position, and the nature of the linker and substituents on an attached phenyl ring. acs.org

For example, the prototypical CB1 allosteric modulator, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), was found to increase the binding of an orthosteric agonist, demonstrating positive binding cooperativity. nih.gov Subsequent optimization led to the identification of derivatives like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which showed a remarkably high binding cooperativity. acs.org These findings highlight that indole-based scaffolds can effectively function as allosteric modulators, suggesting a potential avenue for the future investigation of this compound derivatives.

Molecular Mechanisms of Action at Cellular Level (In Vitro)

Derivatives of the isoxazole and indole scaffolds have been shown to exert their anti-proliferative effects by inducing cell cycle arrest in various cancer cell lines. The specific phase of arrest often depends on the chemical structure of the compound and the type of cancer cell.

For example, certain isoxazole-piperazine hybrids were found to cause cell cycle arrest in hepatocellular carcinoma (HCC) cells. tandfonline.com Similarly, a series of indole-isoxazole hybrids demonstrated the ability to induce arrest in the G0/G1 phase in Huh7 liver cancer cells, which was correlated with a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4). nih.gov Other related compounds, such as indole-acrylamide derivatives, were reported to induce G2/M-phase cell cycle arrest in Huh7 cells. mdpi.com

Studies on isoxazolidine (B1194047) derivatives also revealed their capacity to halt cell cycle progression. One derivative, compound 2f , arrested the cell cycle in the S phase in MCF-7 (breast cancer) and SKOV3 (ovarian cancer) cells, while causing a G2/M phase arrest in the A549 (lung cancer) cell line. nih.gov Another derivative, 2g , induced G0/G1 phase cell cycle arrest in all three cancer cell lines. nih.gov This ability to halt the cell division process is a key mechanism contributing to their anticancer activity.

In addition to halting the cell cycle, many isoxazole and indole derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Mechanistic studies on isoxazole-piperazine hybrids revealed that their cytotoxic effects are mediated through the induction of apoptotic cell death in liver cancer cells, which is linked to the generation of reactive oxygen species (ROS) and the activation of the p53 protein. tandfonline.com Similarly, certain indole-chalcone derivatives have been found to induce apoptosis by disrupting mitochondrial function and increasing ROS levels. mdpi.com

Further evidence comes from studies on isoxazolidine derivatives. Two potent compounds, 2f and 2g , were shown to induce significant cellular apoptosis in MCF-7, A549, and SKOV3 cancer cell lines after 48 hours of treatment. nih.gov For instance, in MCF-7 cells, compound 2f induced apoptosis in 86.89% of the cell population, with a notable increase in the early apoptosis phase. nih.gov This demonstrates that the modulation of apoptosis pathways is a central component of the anticancer activity of these compounds.

Derivatives incorporating the 1H-isoxazole and indole scaffolds have demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀), varies depending on the specific substitutions on the core structure and the cancer cell line being tested.

Indole-isoxazole hybrids, for example, have shown potent activity against hepatocellular carcinoma cell lines. nih.gov In one study, three compounds (5a , 5r , and 5t ) were particularly effective, with IC₅₀ values ranging from 0.7 to 21.5 µM against Huh7, HepG2, Mahlavu, and SNU475 liver cancer cells. nih.gov These compounds showed especially high activity against HepG2 cells, with IC₅₀ values below 3.8 µM. nih.gov

Isoxazole-piperazine hybrids have also been identified as potent cytotoxic agents against both liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range (0.3–3.7 μM). tandfonline.com Furthermore, isoxazolidine derivatives have shown strong anti-proliferative effects against breast (MCF-7), lung (A-549), and ovarian (SKOV3) cancer cell lines, with the most active compounds having IC₅₀ values as low as 6.5 µM. nih.gov

Below is a table summarizing the anti-proliferative activities of selected isoxazole and indole derivatives.

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
Indole-isoxazole hybrid (5a)HepG2Hepatocellular Carcinoma<3.8 nih.gov
Indole-isoxazole hybrid (5r)HepG2Hepatocellular Carcinoma<3.8 nih.gov
Indole-isoxazole hybrid (5t)SNU475Hepatocellular Carcinoma<8.5 nih.gov
Indole-isoxazole hybrid (5t)Huh7Hepatocellular Carcinoma0.7 nih.gov
Isoxazole-piperazine hybrids (5l-o)Huh7, Mahlavu, MCF-7Liver & Breast0.3 - 3.7 tandfonline.com
Isoxazolidine derivative (2f)SKOV3Ovarian6.5 ± 0.9 nih.gov
Isoxazolidine derivative (2f)MCF-7Breast9.7 ± 1.3 nih.gov
Isoxazolidine derivative (2f)A-549Lung9.7 ± 0.7 nih.gov
Indole-chalcone derivative (4)Various (6 lines)Various Cancers0.006 - 0.035 mdpi.com
Coumarin-indole derivative (3)MGC-803Gastric0.011 mdpi.com

Apoptosis Pathway Modulation

In Vitro Antimicrobial and Antifungal Activity Assessment

The fused indole and isoxazole heterocyclic systems are recognized for their potential as antimicrobial and antifungal agents. amazonaws.com Various derivatives have been synthesized and tested against a spectrum of pathogenic microbes, demonstrating that these scaffolds are promising for the development of new anti-infective drugs. nih.govhumanjournals.com

For instance, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have been noted for their moderate antibacterial potencies and significant antifungal activity, particularly against Candida parapsilosis, with minimum inhibitory concentration (MIC) values below 6.2 µg/mL. mdpi.com Similarly, isoxazolo[5,4-b]quinoline (B11913196) derivatives have shown potent antibacterial activity and moderate antifungal activity. ijpsdronline.com The search for novel agents is driven by the increasing challenge of microbial resistance to existing drugs. ijpsdronline.com

Other related structures, such as indole-triazole derivatives, have displayed a broad spectrum of activity against tested pathogens with MIC values ranging from 3.125 to 50 µg/mL. nih.gov The versatility of the indole ring, when combined with other heterocyclic systems like isoxazole, allows for the creation of hybrid molecules with significant biological activities. znaturforsch.com

Derivatives based on the this compound backbone and related structures have been evaluated against both Gram-positive and Gram-negative bacteria, often showing a broad spectrum of activity.

Studies on isoxazolo[5,4-b]quinolines revealed that certain derivatives exhibited potent activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ijpsdronline.com The antibacterial activity of these newly synthesized compounds was tested using the disc diffusion method, with ciprofloxacin (B1669076) used as a standard. ijpsdronline.com

In another study, fused isoxazole derivatives were tested against S. aureus, Bacillus subtilis (Gram-positive), E. coli, and Pseudomonas aeruginosa (Gram-negative). innovareacademics.in The results indicated that most of the tested compounds showed better activity against Gram-positive bacteria than Gram-negative bacteria. innovareacademics.in Some indole isoxazole derivatives were specifically noted for their activity against S. aureus and P. aeruginosa. znaturforsch.com The antibacterial efficacy is often quantified by the zone of inhibition in agar (B569324) diffusion assays or by the Minimum Inhibitory Concentration (MIC) in broth dilution methods. amazonaws.comijpsdronline.com

The table below presents the antibacterial activity of selected fused isoxazole derivatives, as indicated by the diameter of the inhibition zone.

CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)Reference
520262321 innovareacademics.in
719222122 innovareacademics.in
1117151814 innovareacademics.in
1523262024 innovareacademics.in
Streptomycin (Standard)25292425 innovareacademics.in

Antifungal Spectrum and Potency (e.g., Candida parapsilosis)

Derivatives of the isoxazole scaffold have demonstrated notable antifungal properties against a range of fungal pathogens. mdpi.commdpi.com Specifically, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which are structurally related to the this compound core, have shown significant antifungal activity against Candida parapsilosis. mdpi.comnih.govmdpi.com Studies have reported a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL for these compounds against C. parapsilosis, highlighting their potential as effective antifungal agents. mdpi.comnih.govmdpi.com The development of new antifungal agents is a critical task in medicinal chemistry due to rising resistance to existing drugs. nih.gov

The broader antifungal spectrum of indole-based hybrids has been explored against various Candida species. For instance, certain indole-triazole hybrids have shown activity against Candida albicans, Candida krusei, and Candida glabrata, with some derivatives exhibiting MIC values as low as 0.125 µg/mL against C. krusei. nih.gov Another study on indole derivatives incorporating a 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moiety demonstrated a broad spectrum of activity against C. albicans and C. krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov The structure-activity relationship (SAR) studies suggest that the indole ring system is a crucial component for the observed antifungal activity. nih.gov

Table 1: Antifungal Potency of Selected Isoxazole and Indole Derivatives

Compound ClassFungal StrainPotency (MIC)Source
Isoxazolo[3,4-b]pyridine-3(1H)-one derivativesCandida parapsilosis< 6.2 µg/mL mdpi.comnih.govmdpi.com
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-olCandida krusei0.125 µg/mL nih.gov
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-olCandida glabrata0.25 µg/mL nih.gov
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-olCandida albicans0.5 µg/mL nih.gov
5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiolCandida albicans, Candida krusei3.125-50 µg/mL nih.gov

Computational Docking and Molecular Dynamics Studies of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between ligands and their protein targets, guiding the design of more potent molecules. nih.govresearchgate.net These techniques have been applied to isoxazole and indole derivatives to understand their binding modes and structure-activity relationships. nih.govmdpi.com MD simulations, in particular, help in investigating the dynamic structure and energetic information of protein-ligand complexes. nih.gov

For example, studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) have utilized 3D-QSAR and MD simulations to explore SARs. nih.govmdpi.com These simulations revealed that the stability of the protein-ligand complex is crucial and that conformational movements in specific loop regions of the receptor are important for ligand binding and agonistic activity. nih.gov Similarly, docking studies of isoxazole-indole derivatives with the human estrogen receptor (ERα) have been performed to predict binding affinity and identify key interactions. nih.govthieme-connect.com

Binding Site Analysis and Key Interactions

Binding site analysis through molecular docking reveals the specific interactions that stabilize the ligand within the active site of a biological target. For a series of isoxazole-indole-γ-resorcylic acid scaffold derivatives docked with the human estrogen receptor (ERα), key amino acid residues were identified as crucial for binding affinity. nih.gov Significant interactions were observed with residues such as Arg 394, Glu 353, Asp 351, Leu 346, Leu 525, Trp 383, and Phe 404. nih.govthieme-connect.com The binding pattern of these derivatives showed similarities to known selective estrogen receptor modulators (SERMs) like Bazedoxifene, which also contains an indole core. thieme-connect.com

In another computational study involving isoxazole derivatives and cytochrome P450 enzymes, specific derivatives showed strong affinity and encouraging inhibition of multiple CYP isoforms, including CYP1A2, CYP2C9, and CYP2D6. semanticscholar.org MD simulations of isoxazole-based FXR agonists showed that hydrophobic interactions with residues like LEU287, MET290, and ALA291 are primary driving forces for binding. nih.gov Furthermore, specific residues such as HIS447 and ARG331 were found to be significant for protein-ligand stability through the formation of hydrogen bonds and salt bridges. nih.gov

Table 2: Key Amino Acid Interactions for Isoxazole-Indole Derivatives from Docking Studies

Compound ClassTarget ProteinKey Interacting ResiduesSource
Isoxazole-indole-γ-resorcylic acid derivativesEstrogen Receptor α (ERα)Arg 394, Glu 353, Asp 351, Leu 346, Trp 383, Phe 404 nih.govthieme-connect.com
Isoxazole-based agonistsFarnesoid X Receptor (FXR)LEU287, MET290, ALA291, HIS294, HIS447, ARG331 nih.gov
3-chloro-6-nitro-1H-indazole derivativesTrypanothione Reductase (TryR)Thermodynamically favourable negative binding energies observed tandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net These models can then be used to screen large compound libraries virtually to discover novel, structurally diverse molecules with the potential for similar activity. nih.govnih.govfrontiersin.org The process typically involves selecting a set of active compounds, identifying their common features, and generating a 3D model that can be validated and used for screening. researchgate.net

This approach has been successfully applied to scaffolds related to this compound. For instance, a pharmacophore model for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors was developed based on active indole derivatives. nih.gov This model was subsequently used to screen databases, leading to the identification of new, chemically diverse inhibitors. nih.gov Similarly, virtual screening based on pharmacophore modeling and docking studies led to the discovery of a potent triazinoindole derivative that inhibits VEGFR-2 kinase with an IC50 value of approximately 1.6 μM. nih.gov The use of virtual screening allows for the efficient identification of active compounds from vast chemical databases, such as the ZINC database which contains millions of purchasable compounds. frontiersin.org

Bioisosteric Replacements and Their Impact on SAR

Bioisosterism refers to the strategy of replacing a functional group or substructure within a lead compound with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. researchgate.netsci-hub.se This concept is a fundamental tool in medicinal chemistry for lead optimization. researchgate.net The replacement can involve classical isosteres (atoms or groups with the same number of valence electrons) or non-classical isosteres, where the resemblance is less direct but still produces similar biological effects. sci-hub.se

In the context of indole-containing compounds, bioisosteric replacement of the indole moiety itself has been a successful strategy. For example, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was developed by applying a bioisosteric replacement approach to an indole scaffold. nih.gov SAR studies on other indole derivatives have highlighted the critical importance of the indole ring system for biological activity, such as antifungal effects. nih.gov Therefore, any bioisosteric replacement of the indole core in this compound would need to preserve the key electronic and steric features required for target interaction. An example of a non-classical replacement is the substitution of an amide group with a triazole ring, which can maintain or improve biological activity. sci-hub.se Similarly, replacing a benzene (B151609) ring with a thiophene (B33073) ring is a well-known bioisosteric modification. sci-hub.se Such strategies could be applied to the this compound scaffold to modulate its biological profile.

Emerging Applications and Future Research Directions

Development of Novel Chemical Probes

The intrinsic photophysical properties of fused indole (B1671886) systems make them promising candidates for the development of chemical probes. nih.govrsc.org The 1H-Isoxazolo[3,4-B]indole core, with its extended π-conjugated system, has the potential to be developed into fluorescent probes for biological and analytical applications. rsc.org Research on related fused indole derivatives has demonstrated their utility as fluorescent sensors for detecting specific ions or biomolecules. nih.gov Future work in this area could focus on synthesizing derivatives of this compound that exhibit changes in their fluorescence emission upon binding to a specific biological target. Such probes could be invaluable for visualizing cellular processes, quantifying enzyme activity, or for use in high-throughput screening assays to identify new drug leads.

Integration with Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD)

Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) are powerful strategies in modern drug development. FBDD involves screening small, low-complexity molecules (fragments) that can be grown or linked to create more potent leads. dovepress.com The this compound scaffold is an ideal candidate for FBDD due to its relatively low molecular weight and rich chemical features. nih.gov

SBDD relies on the three-dimensional structure of a biological target to design effective inhibitors. thieme-connect.com Studies on isoxazole-containing fragments have shown their utility in developing potent and selective inhibitors through structure-based methods. dovepress.com For instance, an isoxazole (B147169) fragment was identified as a binder to bromodomains and subsequently optimized using X-ray crystallography and computational modeling to create potent inhibitors. dovepress.com Similarly, molecular docking studies of isoxazole-indole derivatives have been used to understand their binding to targets like the estrogen receptor, guiding the design of more selective ligands. thieme-connect.com The this compound core can be used as a starting point for SBDD campaigns, where its derivatives are computationally docked into the active site of a target protein to predict binding modes and affinities, thereby accelerating the optimization process.

Drug Design Strategy Application to this compound Reference Example
Fragment-Based Drug Discovery (FBDD) The core scaffold can be used as an initial fragment for screening against biological targets like kinases or bromodomains.Isoxazole fragments used to develop bromodomain inhibitors. dovepress.com
Structure-Based Drug Design (SBDD) Computational docking of derivatives to guide the synthesis of potent and selective inhibitors.Docking studies of isoxazole-indole derivatives against the estrogen receptor. thieme-connect.com

Exploration of New Biological Targets and Pathways

While indole and isoxazole derivatives are known to interact with a wide range of biological targets, the full therapeutic potential of the fused this compound system is still being uncovered. mdpi.comrsc.org Research on hybrid molecules containing both indole and isoxazole moieties has revealed activity against various cancer cell lines, often by targeting key proteins in cell cycle regulation, such as cyclin-dependent kinases (CDKs). nih.gov

For example, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and found to induce cell cycle arrest in hepatocellular carcinoma cells by decreasing CDK4 levels. nih.gov Other related fused systems, such as isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, have also shown promising anticancer activity. ijpsr.com Future research will likely focus on screening this compound derivatives against a broader array of targets, including protein kinases, epigenetic targets, and proteins involved in neurodegenerative diseases, to identify novel therapeutic applications.

Multi-Targeted Ligand Design Strategies

Complex diseases like cancer and Alzheimer's often involve multiple pathological pathways, making multi-targeted ligands an attractive therapeutic strategy. acs.orgunibo.it The this compound scaffold provides a versatile platform for designing such ligands. By combining the isoxazolo-indole core with other known pharmacophores, it is possible to create hybrid molecules that can modulate several targets simultaneously.

This approach has been successfully applied to other scaffolds. For instance, novel ligands have been created by fusing a cholinesterase inhibitor (donepezil) with an antioxidant molecule (ebselen) to tackle different aspects of Alzheimer's disease. acs.org Similarly, indole-isoxazole hybrids have been investigated as potential multi-target anticancer agents. researchgate.netnih.gov The future design of this compound derivatives could involve incorporating moieties known to inhibit targets like tubulin, protein kinases, or enzymes involved in oxidative stress, leading to synergistic therapeutic effects.

Advanced Synthetic Methodologies for Complex Derivatization

The exploration of the this compound chemical space relies on the availability of robust and flexible synthetic methods. While classical methods like 1,3-dipolar cycloaddition are commonly used to construct the isoxazole ring, new methodologies are emerging to allow for more complex and diverse derivatization. rsc.orgresearchgate.net

Recent advances in the synthesis of related fused indole systems, such as 3,4-dihydro-1H- nih.govmdpi.comoxazino[4,3-a]indoles, highlight modern synthetic strategies that can be adapted for the isoxazolo[3,4-B]indole core. nih.govrsc.org These include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira): These methods allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at specific positions on the indole ring system, enabling fine-tuning of the molecule's properties. nih.govrsc.org

Late-stage functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. For example, halogenation of the indole core followed by cross-coupling can rapidly generate a library of diverse analogs. nih.gov

Metal-free synthesis: To address the cost and toxicity concerns associated with metal catalysts, metal-free routes for isoxazole synthesis are being developed, offering more environmentally friendly alternatives. rsc.org

These advanced synthetic tools will be crucial for systematically exploring the structure-activity relationships of this compound derivatives and unlocking their full therapeutic potential.

Q & A

Q. What are the foundational synthetic routes for 1H-Isoxazolo[3,4-b]indole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, oxadiazole derivatives of indole can be prepared by refluxing 1H-indole-3-carboxaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) in aqueous ethanol (7 hours, 80°C) using ceric ammonium nitrate (CAN) as a catalyst . Key parameters to optimize include solvent polarity (ethanol/water mixtures), temperature (80–100°C), and catalyst loading (CAN: 10–15 mol%) to improve yield and purity.

Q. How can the structural integrity of this compound derivatives be confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H^1H-NMR analysis of pyrido[3,4-b]indole derivatives shows characteristic aromatic proton signals between δ 7.2–8.5 ppm, with methyl groups resonating at δ 2.3–3.1 ppm. 13C^{13}C-NMR data (e.g., carbonyl carbons at δ 160–180 ppm) and high-resolution mass spectrometry (HRMS) further validate molecular formulas .

Q. What are the stability considerations for this compound under varying pH and temperature?

Stability studies should assess degradation kinetics in buffered solutions (pH 3–9) at 25–60°C. For example, analogs like 9H-pyrido[3,4-b]indole derivatives show hydrolytic susceptibility at acidic pH due to protonation of the nitrogen-rich core. Accelerated stability testing via HPLC monitoring over 48 hours is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from competing reaction pathways. For example, attempts to synthesize N-phenylsulfonyl derivatives of pyrrolo[3,4-b]indole failed under basic conditions (KOH/DMSO), likely due to sulfonamide hydrolysis. Alternative protocols using milder bases (e.g., NaHCO3_3) or protective groups (e.g., Boc) can mitigate this .

Q. What advanced methodologies enable the synthesis of enantiomerically pure this compound analogs?

Palladium-catalyzed dual C–H activation has been employed to construct imidazo[1',2':1,2]pyrido[3,4-b]indole cores with high enantioselectivity (up to 95% ee). Chiral ligands like BINAP and optimized reaction temperatures (60–80°C) are critical for stereochemical control .

Q. How do electronic and steric modifications to the indole core influence biological activity?

Substituent effects are significant. For instance, 1-formyl-4-hydroxy-9H-pyrido[3,4-b]indole derivatives exhibit xanthine oxidase inhibition (IC50_{50} < 1 µM) due to hydrogen bonding between the formyl group and enzyme active sites. Computational docking (e.g., AutoDock Vina) paired with structure-activity relationship (SAR) studies can guide rational design .

Q. What analytical challenges arise in characterizing complex this compound derivatives, and how are they addressed?

Overlapping signals in 1H^1H-NMR spectra are common in polycyclic systems. Strategies include:

  • 2D NMR techniques (COSY, HSQC) to resolve coupling patterns.
  • Variable-temperature NMR to reduce signal broadening in rigid structures.
  • X-ray crystallography for unambiguous assignment, as demonstrated for β-carboline-imidazo[1,2-a]pyridine hybrids .

Methodological Considerations

Q. What protocols are recommended for scaling up this compound synthesis while maintaining purity?

Continuous-flow reactors improve scalability by enhancing heat/mass transfer. For example, a microreactor setup with CAN catalyst in PEG-400 achieves 85% yield at 100°C with residence times <30 minutes. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers mitigate cytotoxicity in cell-based assays for this compound derivatives?

Cytotoxicity often correlates with lipophilicity. LogP optimization (<3.5) via introduction of polar groups (e.g., hydroxyl, carboxyl) reduces nonspecific membrane interactions. For antileishmanial studies, derivatives with EC50_{50} <10 µM and selectivity indices >10 are prioritized .

Q. What computational tools are effective for predicting the reactivity of this compound intermediates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in cyclization reactions. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in rational design of novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.